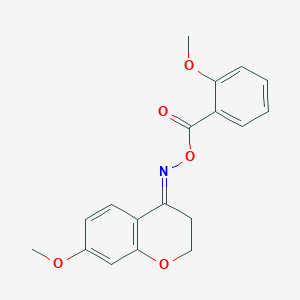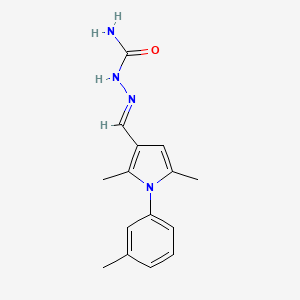![molecular formula C21H22ClN3O5 B3910105 1-(4-chlorophenyl)-5-oxo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide](/img/structure/B3910105.png)
1-(4-chlorophenyl)-5-oxo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide
概要
説明
1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Trimethoxyphenyl Group: This step may involve the use of coupling reactions, such as Suzuki or Heck coupling, to introduce the trimethoxyphenyl moiety.
化学反応の分析
1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,5-dimethylphenyl)methylidene]pyrrolidine-3-carbohydrazide: This compound has a similar structure but with different substituents on the phenyl ring.
1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide: This compound features a dimethoxyphenyl group instead of a trimethoxyphenyl group.
The uniqueness of 1-(4-chlorophenyl)-5-oxo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-3-carbohydrazide lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-28-17-8-13(9-18(29-2)20(17)30-3)11-23-24-21(27)14-10-19(26)25(12-14)16-6-4-15(22)5-7-16/h4-9,11,14H,10,12H2,1-3H3,(H,24,27)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCQICFTTUZRSD-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B3910029.png)
![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)
![[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate](/img/structure/B3910039.png)
![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,5-dimethoxybenzoate](/img/structure/B3910049.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910066.png)
![[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B3910073.png)
![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)
![N'-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3910092.png)
![3-bromo-N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910095.png)



![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3910133.png)
